molecular formula C7H7ClN2O B13842052 5-Chloro-3-methylpicolinamide

5-Chloro-3-methylpicolinamide

Cat. No.: B13842052
M. Wt: 170.59 g/mol
InChI Key: KQTFBJIBVFCRPV-UHFFFAOYSA-N
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Description

Contextualization within Picolinamide (B142947) Chemistry and its Derivatives

Picolinamide, or pyridine-2-carboxamide, is an organic compound featuring a pyridine (B92270) ring with a carboxamide group at the 2-position. sigmaaldrich.comnist.gov This structure serves as a fundamental building block for a vast array of derivatives with diverse applications. The picolinamide moiety can act as a bidentate ligand, forming stable complexes with various metal ions, a property that has been explored in coordination chemistry and catalysis. sigmaaldrich.com

In medicinal and synthetic chemistry, the picolinamide group is often used as a directing group for transition-metal-catalyzed C-H activation reactions. cam.ac.ukresearchgate.net This allows for precise functionalization at the ortho-position of an aromatic ring, facilitating the synthesis of complex molecules. researchgate.net

Researchers have synthesized and evaluated numerous picolinamide derivatives for their biological activities. These derivatives often feature substitutions on the pyridine ring or the amide nitrogen. Modifications are made to alter the compound's electronic properties, lipophilicity, and steric profile, which in turn influences its interaction with biological targets. For instance, studies have explored picolinamide derivatives as potential inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and acetylcholinesterase (AChE). nih.govnyu.edutandfonline.com Other derivatives have been investigated for their potential as anticancer agents by targeting pathways such as the NF-κB signaling pathway or VEGFR-2 kinase. dntb.gov.uanih.gov

Historical Perspective of Picolinamide Research Trajectories

The study of picolinamide and its parent, picolinic acid, has evolved significantly over the decades. Initially, research focused on their fundamental chemical properties and coordination chemistry. sigmaaldrich.com Picolinamide itself was identified as a potential inhibitor of the nuclear enzyme poly (ADP-ribose) synthetase. sigmaaldrich.com

A pivotal shift in picolinamide research occurred with the discovery of its utility in agrochemical science. The journey began with the natural product UK-2A, isolated from the fermentation of Streptomyces sp. 517-02. nih.govresearchgate.net UK-2A, a macrocyclic compound, exhibited fungicidal properties but had limitations for broad agricultural use. researchgate.net Through a process of deconstruction and structure-activity relationship (SAR) studies, researchers at Dow AgroSciences (now Corteva Agriscience) identified the key structural elements responsible for its biological activity. researchgate.net

This research led to the development of fenpicoxamid, the first member of the picolinamide class of fungicides, introduced in 2016. researchgate.net Fenpicoxamid is a semi-synthetic fungicide derived from UK-2A and is used to control foliar diseases in crops like cereals and bananas. nih.govresearchgate.net Further optimization of this chemical scaffold, focusing on creating a non-macrocyclic structure for more cost-effective synthesis, resulted in the discovery of florylpicoxamid (B6595160). researchgate.net These fungicides operate by inhibiting the mitochondrial respiratory chain at the quinone "inside" (Qi) site of the cytochrome bc1 complex, a different target from the widely used strobilurin fungicides, which helps in managing resistance. nih.govresearchgate.net

Significance of Halogenated Picolinamide Scaffolds in Chemical Biology and Agrochemical Sciences

The introduction of halogen atoms, such as chlorine, into the picolinamide scaffold is a critical strategy in the design of bioactive molecules for both chemical biology and agrochemical applications. Halogenation can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

In agrochemical research, halogenation is a common feature of modern fungicides and pesticides. The presence of a chloro group, as seen in 5-Chloro-3-methylpicolinamide, or other halogens can enhance the compound's efficacy and spectrum of activity. For example, 3-Chloro-5-(trifluoromethyl)picolinamide has been investigated for its fungicidal properties, with the trifluoromethyl group also contributing to increased lipophilicity. smolecule.com The specific placement of halogens on the pyridine ring is crucial and is often guided by extensive structure-activity relationship studies to maximize biological performance.

In the realm of chemical biology and medicinal chemistry, halogenated picolinamides are explored for various therapeutic purposes. Halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the specific binding of a ligand to a biological receptor. This has been leveraged in the design of enzyme inhibitors and other therapeutic agents. For instance, halogenated picolinamide derivatives have been synthesized and evaluated as potential anticancer agents. whiterose.ac.uk The synthesis of compounds like 4-Chloro-N-methylpicolinamide serves as a key step in creating more complex molecules for evaluation as antitumor agents. mdpi.comnih.gov The strategic placement of halogens on the picolinamide framework is thus a powerful tool for modulating biological activity and developing new chemical entities for diverse scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

5-chloro-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

KQTFBJIBVFCRPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)N)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 5 Chloro 3 Methylpicolinamide

Established Synthetic Routes for 5-Chloro-3-methylpicolinamide Core Structure

The construction of the this compound scaffold relies on well-established organic chemistry reactions, which can be adapted and sequenced in various ways to achieve the target molecule. These routes are broadly categorized into multi-step linear sequences and more complex convergent or divergent strategies.

Multi-Step Synthesis Approaches

Multi-step synthesis is a foundational approach to building complex molecules from simpler starting materials through a linear sequence of reactions. youtube.com For this compound, a typical multi-step pathway would begin with a substituted pyridine (B92270) precursor, progressively adding the required functional groups.

A plausible and efficient synthetic route often commences with a commercially available picolinic acid derivative. For instance, in the synthesis of the related compound 4-chloro-N-methylpicolinamide, 2-picolinic acid serves as the starting point. researchgate.netthieme-connect.de This acid is first chlorinated and then converted to the corresponding amide. researchgate.netthieme-connect.de Adapting this to the target molecule, the logical starting material would be 3-methylpicolinic acid .

The general sequence can be outlined as follows:

Chlorination : The pyridine ring of 3-methylpicolinic acid is halogenated to introduce the chlorine atom at the 5-position. This step is critical for achieving the correct isomer.

Acid Chloride Formation : The carboxylic acid group is activated, typically by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂). researchgate.net In some cases, chlorination of the ring and formation of the acid chloride can occur in the same step. thieme-connect.de

Amidation : The resulting acid chloride is reacted with ammonia (B1221849) or an ammonia equivalent to form the primary amide group, yielding the final this compound.

Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry often employs more sophisticated strategies to improve efficiency and versatility.

Divergent Synthesis: This approach allows for the creation of a library of related compounds from a common intermediate. semanticscholar.org For example, a core structure like 3-methylpicolinamide (B1317356) could be synthesized first. Subsequently, a C-H functionalization reaction could be employed to selectively introduce a chlorine atom at the 5-position. Rhodium-catalyzed C-H activation, for instance, has been shown to enable divergent functionalization of picolinamide (B142947) derivatives, providing access to various isomers by simply changing the catalyst. semanticscholar.org This strategy highlights the potential for creating diverse picolinamide analogs from a single, advanced intermediate.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The choice of starting materials and the nature of the intermediates formed are paramount to the success of the synthesis.

Role of Pyridine Carboxylic Acid Derivatives as Starting Materials

Pyridine-2-carboxylic acid, commonly known as picolinic acid, and its derivatives are fundamental building blocks for the synthesis of picolinamides. wikipedia.orgnih.gov Picolinic acid is an organic compound with the formula NC₅H₄CO₂H. wikipedia.org It can be produced on a commercial scale through methods like the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, or by the oxidation of 2-picoline with agents such as potassium permanganate (B83412) (KMnO₄). wikipedia.org

For the synthesis of this compound, the key precursor is 3-methylpicolinic acid . This specific derivative provides the necessary carbon skeleton, including the methyl group at the 3-position and the carboxylic acid at the 2-position, setting the stage for subsequent chlorination and amidation reactions.

Generation and Reactivity of Key Halogenated Picolinamide Intermediates

The introduction of the chlorine atom onto the pyridine ring is a crucial transformation. The resulting halogenated intermediates are versatile precursors for further reactions.

Generation of Halogenated Intermediates:

Direct Chlorination: One common method involves the reaction of a picolinic acid derivative with a chlorinating agent. For example, treating picolinic acid with thionyl chloride (SOCl₂) can produce a chlorinated picolinoyl chloride in a single step. thieme-connect.deresearchgate.net The regioselectivity of this reaction is a key challenge; directing the chlorination specifically to the 5-position may require careful selection of reagents and reaction conditions.

Palladium-Catalyzed C-H Halogenation: Advanced methods for C-H bond functionalization offer high selectivity. Palladium-catalyzed reactions, using a combination of reagents such as K(Na)XO₃ and K₂S₂O₈, can install chloro groups onto the ortho position of N-benzyl picolinamides. researchgate.net Such directed halogenation techniques provide a powerful tool for synthesizing specifically substituted picolinamides.

From Amino Precursors: An alternative route could involve a Sandmeyer-type reaction starting from 5-amino-3-methylpicolinamide . This would involve diazotization of the amino group followed by treatment with a copper(I) chloride source.

Reactivity of Halogenated Intermediates: The primary reactivity of interest for intermediates like 5-chloro-3-methylpicolinoyl chloride is their susceptibility to nucleophilic acyl substitution. They readily react with nucleophiles like ammonia or primary amines to form the desired amide bond. The chlorine atom on the pyridine ring is generally stable but can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, making these intermediates valuable for creating a diverse range of substituted picolinamides. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Key parameters that require careful optimization include the choice of solvent, the type and amount of chlorinating agent, the base used, reaction temperature, and reaction time. For example, in the synthesis of 4-chloro-N-methylpicolinamide from picolinic acid, a significant yield improvement from 80% to 95% was achieved by increasing the equivalents of thionyl chloride from 2.0 to 3.5 and using THF as a solvent with a catalytic amount of DMF. thieme-connect.de

The following interactive table details the optimization of the chlorination and amidation steps for producing 4-chloro-N-methylpicolinamide, illustrating the impact of varying reaction conditions. thieme-connect.de

Table 1: Optimization of Reaction Conditions for the Preparation of 4-Chloro-N-methylpicolinamide (1) Data adapted from studies on a structurally related compound. thieme-connect.de

EntryChlorination Conditions (Step 1)Amidation Conditions (Step 2)Yield (%)
1SOCl₂, DMF, 45 °C, 12 h2M MeNH₂ in THF, 0–3 °C, 3 h, N₂nd
2SOCl₂, DMF, 60 °C, 16 h2M MeNH₂ in THF, 0–3 °C, 3 h, N₂nd
3SOCl₂ (2.0 eq), Toluene, 70 °C, 16 h2M MeNH₂ in THF, 0–3 °C, 3 h, N₂nd
4SOCl₂ (2.0 eq), THF, 70 °C, 16 h2M MeNH₂ in THF, 0–3 °C, 3 h, N₂nd
5SOCl₂ (2.0 eq), NaBr (cat.), DMF (cat.), Chlorobenzene, 85 °C, 12 h40% aq. MeNH₂, 0–5 °C, 4 h80
6SOCl₂ (3.5 eq), DMF (cat.), THF, 70 °C, 16 h40% aq. MeNH₂, 0–3 °C, 4 h95

*nd = not detected

These findings underscore the importance of systematic screening of reaction parameters. For the synthesis of this compound, similar optimization studies would be necessary to identify the ideal conditions for the chlorination of 3-methylpicolinic acid and its subsequent amidation to maximize the final product yield.

Catalytic Systems and Reagent Selection

The choice of catalyst and reagents is paramount in selectively hydrating the nitrile to the primary amide while preventing over-hydrolysis to the corresponding carboxylic acid, 5-chloro-3-methylpicolinic acid.

Base-Catalyzed Hydrolysis : This is a conventional and effective method. Strong bases like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent such as ethanol (B145695) are commonly employed. A related synthesis of 5-chloro-3-methylpicolinic acid involves refluxing the nitrile precursor with 5N NaOH in ethanol, which proceeds through the amide intermediate. By carefully controlling reaction conditions, the hydrolysis can be stopped at the amide stage. For the hydrolysis of cyanopyridines, the amount of base used is critical; using less than 50 equivalents of base per 100 equivalents of cyanopyridine favors the formation of the amide (niacinamide in the case of 3-cyanopyridine). google.com

Acid-Catalyzed Hydrolysis : Strong acids can also catalyze the hydration of nitriles. The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. lumenlearning.comlibretexts.org However, these harsh conditions often lead to the formation of the carboxylic acid as the major product. acs.org

Transition Metal Catalysis : To achieve milder reaction conditions and higher selectivity for the amide, various transition metal catalysts have been developed. Platinum-based systems, such as the Ghaffar-Parkins catalyst, and rhodium complexes have shown high activity for the hydration of nitriles to primary amides, tolerating a variety of sensitive functional groups. acs.orgorgsyn.orgmatthey.com Ruthenium-on-alumina has also been used for the industrial synthesis of acrylamide (B121943) from acrylonitrile. acs.org

Biocatalysis (Enzymatic Hydrolysis) : The use of enzymes represents a highly selective and green approach. Nitrile hydratase enzymes can selectively convert a nitrile to an amide without byproducts. researchgate.netjournals.co.za This method is used industrially for the production of acrylamide and nicotinamide (B372718). researchgate.net Organisms like Rhodococcus rhodochrous are known to possess broad-spectrum nitrile hydratase activity. researchgate.net

Table 1: Comparison of Catalytic Systems for Nitrile to Amide Conversion

Catalyst System Typical Reagents Advantages Disadvantages
Base-Catalyzed NaOH, KOH in H₂O/Ethanol Cost-effective, well-established Often requires heating, risk of over-hydrolysis to carboxylic acid, generates salt waste. journals.co.za
Acid-Catalyzed H₂SO₄, HCl in H₂O Simple procedure Harsh conditions, poor selectivity for amide, functional group intolerance. acs.org
Metal-Catalyzed Pt, Rh, Ru complexes Mild conditions, high selectivity for amide, high functional group tolerance. acs.orgorgsyn.org Cost of precious metal catalysts, potential for product contamination.

| Enzymatic | Nitrile Hydratase | Very high selectivity, mild aqueous conditions (ambient temp/pressure), environmentally benign. researchgate.netjournals.co.za | Enzymes can be sensitive to high substrate concentrations, limited substrate scope for some enzymes. researchgate.net |

Solvent Effects and Temperature Control

Solvent selection and precise temperature control are crucial for maximizing the yield and purity of this compound.

The hydrolysis of nitriles is highly dependent on temperature. For base-catalyzed reactions, temperatures are typically elevated to increase the reaction rate, often in the range of 50-140°C. google.com However, higher temperatures can also accelerate the subsequent hydrolysis of the newly formed amide into the carboxylic acid. matthey.com Therefore, a balance must be struck. In the case of highly exothermic, catalyst-free hydrolysis of cyanopyridines in water, initiation temperatures can range from 60°C to 200°C. google.com

The solvent system influences reactant solubility and can affect reaction kinetics. For base-catalyzed hydrolysis, a mixture of water and an alcohol like ethanol is common. The solubility of pyridine derivatives, such as the related 2-aminopyridine, is known to vary significantly with the solvent and temperature, which in turn impacts product yield and purification. acs.org Water is the necessary reagent for hydrolysis, but its role can be modulated in green chemistry applications, where it can serve as the sole solvent under high-temperature conditions. researchgate.net

Table 2: Influence of Temperature on Cyanopyridine Hydrolysis

Temperature Range Predominant Product Method Rationale
60 - 140 °C Amide Base-catalyzed flow reaction Sufficient energy to initiate nitrile hydrolysis, but may not be high enough for rapid amide hydrolysis. google.com
> 135 °C Carboxylic Acid Base-catalyzed flow reaction Higher temperatures favor the second hydrolysis step from amide to carboxylic acid. google.com

| 210 - 250 °C | Amide or Carboxylic Acid | Catalyst-free (water only) | Product selectivity can be controlled by reaction time at these high temperatures. researchgate.net |

Reaction Kinetics and Process Efficiency

The efficiency of the synthesis is determined by the reaction yield and the rate at which the transformation occurs. The hydrolysis of cyanopyridines is a consecutive reaction, where the nitrile is first converted to an amide, which is then converted to a carboxylic acid.

Nitrile → Amide → Carboxylic Acid

A kinetic study on the hydrolysis of 3-cyanopyridine (B1664610) in high-temperature liquid water without an added catalyst showed that both steps follow first-order kinetics. researchgate.net The study determined the activation energies for both the hydrolysis of 3-cyanopyridine to nicotinamide and the subsequent hydrolysis of nicotinamide to nicotinic acid. researchgate.net The activation energy for the second step (amide to acid) was found to be higher, indicating a greater temperature dependence. researchgate.net This kinetic relationship allows for the selective production of the amide by carefully controlling the reaction temperature and time. researchgate.net

Table 3: Kinetic Data for the Catalyst-Free Hydrolysis of 3-Cyanopyridine in Water researchgate.net

Reaction Step Activation Energy (Ea) Significance
3-Cyanopyridine → Nicotinamide 65.2 kJ/mol The energy barrier for the initial conversion of the nitrile to the amide.

| Nicotinamide → Nicotinic Acid | 85.8 kJ/mol | The higher energy barrier for the subsequent hydrolysis of the amide to the acid. |

Process efficiency, in terms of chemical yield, can be very high. For the related synthesis of 5-chloro-3-methylpicolinic acid from the nitrile precursor, yields of around 89% have been reported, suggesting that the intermediate amide is formed efficiently. Industrial processes for similar compounds, like the ammoxidation of 3-methylpyridine (B133936) to 3-cyanopyridine, can achieve molar yields greater than 90%. vulcanchem.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. vulcanchem.comgoogle.com Key areas for improvement over traditional synthetic routes include the use of biocatalysis, alternative solvents, and maximizing atom economy.

Prevention of Waste : Traditional acid or base-catalyzed hydrolysis generates significant salt waste upon neutralization. journals.co.za Biocatalytic routes, which operate under neutral pH, eliminate this waste stream entirely. journals.co.za

Use of Safer Solvents and Reagents : Replacing harsh acids and bases with benign biocatalysts (enzymes in water) is a primary goal. csir.co.zausc.edu High-temperature water can also be used as a green solvent, avoiding the need for organic solvents and catalysts altogether. researchgate.net

Design for Energy Efficiency : Biocatalytic reactions often proceed at ambient temperature and pressure, drastically reducing the energy consumption compared to methods requiring high heat (e.g., 250°C for catalyst-free water hydrolysis or >80°C for base-catalyzed methods). researchgate.netresearchgate.net

Use of Catalysis : The shift from stoichiometric reagents (strong acids/bases) to catalytic alternatives (metal complexes or enzymes) is a core principle of green chemistry. acs.org Catalysts are used in small amounts and can often be recycled and reused, particularly heterogeneous catalysts or immobilized enzymes.

Table 4: Comparison of Synthetic Routes by Green Chemistry Metrics

Metric Traditional Route (Base-Catalyzed) Green Route (Enzymatic)
Reagents Stoichiometric NaOH Catalytic Nitrile Hydratase
Solvent Ethanol/Water Water
Temperature 80 - 100 °C 25 - 40 °C
Byproducts Sodium salts (from neutralization) None (or minimal from enzyme degradation)
Energy Input High Low

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro 3 Methylpicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular structure of 5-Chloro-3-methylpicolinamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, specific signals corresponding to each chemically distinct proton are expected. The aromatic region of the spectrum would likely display two distinct signals for the protons on the pyridine (B92270) ring. The proton at the 6-position (H-6) would likely appear as a doublet, and the proton at the 4-position (H-4) would also be expected to be a doublet.

The methyl group protons (-CH₃) at the 3-position would typically appear as a singlet in the upfield region of the spectrum. The amide protons (-CONH₂) would present as two distinct singlets, often broad, due to their different spatial environments and potential for restricted rotation around the C-N bond.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-68.30 - 8.50Doublet (d)
H-47.60 - 7.80Doublet (d)
-NH₂7.50 - 8.00 and 7.00 - 7.50Two Broad Singlets (br s)
-CH₃2.40 - 2.60Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon of the amide group is expected to appear at the most downfield position. The five carbons of the pyridine ring will each produce a signal, with their chemical shifts influenced by the attached substituents (chloro, methyl, and carboxamide groups). The carbon of the methyl group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-2150 - 155
C-5145 - 150
C-6138 - 142
C-4135 - 139
C-3130 - 135
-CH₃18 - 22

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, a cross-peak would be expected between the signals of the aromatic protons H-4 and H-6, confirming their ortho relationship on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. The HMQC or HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The amide protons correlating with the carbonyl carbon (C=O) and C-2.

The H-6 proton correlating with C-2, C-4, and C-5.

The H-4 proton correlating with C-2, C-3, C-5, and C-6.

The methyl protons correlating with C-2, C-3, and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺. Given the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺ (³⁵Cl)171.03
[M+H]⁺ (³⁷Cl)173.03

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For the [M+H]⁺ ion of this compound (C₇H₈ClN₂O⁺), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

A plausible fragmentation pathway for this compound under MS/MS conditions would involve the initial loss of the amide group as ammonia (B1221849) (NH₃) or the formamide (B127407) radical (•CONH₂). Subsequent fragmentation could involve the loss of a chlorine radical (•Cl) or the methyl radical (•CH₃), leading to various fragment ions that can help to confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹).

A detailed analysis of the IR spectrum of this compound would reveal key absorption bands corresponding to its constituent functional groups. The primary amide group (-CONH₂) is expected to show characteristic N-H stretching vibrations, typically appearing as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is anticipated to be a strong absorption in the 1680-1630 cm⁻¹ range. Furthermore, the N-H bending vibration (Amide II band) would likely be observed around 1640-1550 cm⁻¹.

The aromatic pyridine ring will also exhibit characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The presence of the chloro- and methyl- substituents on the ring will also influence the exact position of these peaks. The C-Cl stretching vibration is generally observed in the fingerprint region, between 800 and 600 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide (-CONH₂)N-H Stretch3400-3200
Amide (-CONH₂)C=O Stretch (Amide I)1680-1630
Amide (-CONH₂)N-H Bend (Amide II)1640-1550
Aromatic RingC-H Stretch>3000
Aromatic RingC=C and C=N Stretch1600-1400
ChloroalkaneC-Cl Stretch800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems.

For this compound, the pyridine ring and the amide group constitute the primary chromophores. The pyridine ring is an aromatic system that undergoes π → π* transitions, which are expected to result in strong absorption bands in the UV region, typically around 200-280 nm. The amide group also possesses a carbonyl chromophore, which can undergo both n → π* and π → π* transitions. The n → π* transition of the amide carbonyl is generally weak and may be observed as a shoulder on the more intense π → π* absorption bands.

The solvent used for UV-Vis analysis can influence the position of the λmax values due to solvent-solute interactions. Polar solvents, for instance, can cause a shift in the absorption maxima. A detailed study would involve recording the UV-Vis spectrum in various solvents of differing polarities to understand the nature of the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Pyridine Ringπ → π200-280
Amide (-CONH₂)n → π~220 (weak)
Amide (-CONH₂)π → π*<200

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which in turn reveals the exact positions of the atoms.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. These can include hydrogen bonding (for example, between the amide N-H and C=O groups of adjacent molecules), halogen bonding (involving the chlorine atom), and π-π stacking interactions between the pyridine rings. Understanding these interactions is crucial for predicting the material's physical properties, such as its melting point and solubility. The crystallographic data would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group of the crystal lattice.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of each atom
Bond Lengths & AnglesGeometric parameters of the molecule
Intermolecular InteractionsHydrogen bonds, halogen bonds, π-π stacking
Crystal PackingArrangement of molecules in the solid state

Derivatization Strategies and Analogue Synthesis Based on 5 Chloro 3 Methylpicolinamide Scaffold

Modifications at the Picolinamide (B142947) Nitrogen (N-substitution)

One common approach involves the N-alkylation or N-arylation of the picolinamide. For instance, the synthesis of N-substituted picolinamide derivatives often starts from a corresponding picolinic acid, which is then coupled with a primary or secondary amine. Research has shown that even simple N-alkyl substituents, such as an ethyl group, are well-tolerated in certain catalytic reactions, leading to the formation of complex heterocyclic structures like isoquinolines in good yields. rsc.org

In the context of developing biologically active compounds, various substituted anilines and other amino-heterocycles have been attached to the picolinamide nitrogen. For example, in the synthesis of potential antitumor agents, 4-chloro-N-methylpicolinamide has been reacted with substituted anilines to create a library of analogues. mdpi.com The nature of the substituent on the aniline (B41778) ring can be further modified, for instance, by introducing urea (B33335) or sulfonylurea moieties, to explore structure-activity relationships. nih.govsemanticscholar.org

The synthesis of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives demonstrates another facet of N-substitution, where a more complex, functionalized chain is appended to the amide nitrogen. ajrconline.org Such modifications can introduce additional points for interaction with biological targets.

Furthermore, the picolinamide nitrogen can be part of a larger heterocyclic system. For example, reactions of picolinamides with ketones can lead to the formation of novel imidazolidin-4-one (B167674) rings, where the picolinamide nitrogen becomes incorporated into the new heterocyclic structure. mdpi.com This highlights the versatility of the picolinamide scaffold in constructing diverse chemical architectures.

Table 1: Examples of N-Substituted Picolinamide Derivatives and Synthetic Approaches

Starting MaterialReagent/ConditionProduct TypeReference
Picolinic acid derivativeAmine, Coupling agentN-Alkyl/Aryl picolinamide researchgate.net
4-Chloro-N-methylpicolinamideSubstituted anilineN-Aryl picolinamide analogue mdpi.com
PicolinamideKetone, 1,3-propanesultoneImidazolidin-4-one derivative mdpi.com
Picolinamide derivative(Thio)urea or dithiocarbamate (B8719985) precursorsVEGFR-2 kinase inhibitors nih.gov

Halogenation and Substituent Effects at the Pyridine (B92270) Ring

The electronic properties of the pyridine ring in 5-chloro-3-methylpicolinamide can be fine-tuned through the introduction or modification of halogen substituents. The existing chloro and methyl groups already influence the reactivity and regioselectivity of further reactions.

The presence of a halogen, such as the chlorine atom at the 5-position, is a synthetically useful handle for cross-coupling reactions. For instance, palladium-catalyzed reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. It has been noted that the chloro substituent can survive certain reaction conditions, allowing for its retention in the final product if desired. rsc.org

Further halogenation can also be achieved. For example, 5-bromo-3-chloro-N-methoxy-N-methylpicolinamide is a commercially available derivative, indicating that selective bromination of the this compound scaffold is a feasible transformation. bldpharm.com The introduction of different halogens (e.g., fluorine, bromine, iodine) can systematically alter the electronic and lipophilic character of the molecule.

The position of substituents on the pyridine ring has a marked effect on the molecule's properties. Studies on related picolinamide systems have shown that the electronic nature of substituents on the pyridine ring can influence the catalytic activity of metal complexes derived from these ligands. acs.org For example, electron-donating or electron-withdrawing groups can modulate the electron density at the nitrogen atom, which in turn affects its coordination to a metal center. This principle is crucial in the design of picolinamide-based catalysts and directing groups for C-H functionalization reactions. chim.itucl.ac.uk

In the context of structure-activity relationship studies, moving a substituent from one position to another on the pyridine ring can lead to significant changes in biological activity. For instance, in a series of mGlu₅ negative allosteric modulators, shifting a fluoro substituent from the 5-position to the 6-position of a related pyridine amide resulted in a substantial decrease in potency. acs.org

Introduction of Heterocyclic Moieties and Aromatic Systems

The this compound scaffold can be elaborated by introducing various heterocyclic and aromatic systems, leading to the creation of novel, complex molecules with diverse potential applications. These additions can be made at different positions of the core structure, often through cross-coupling reactions or by building the heterocycle onto a pre-functionalized picolinamide derivative.

A common strategy involves the palladium-catalyzed cross-coupling of a halogenated picolinamide with a heterocyclic or aromatic boronic acid or ester (Suzuki coupling), or with a terminal alkyne (Sonogashira coupling). For example, a series of fluorophenylpyrazole-picolinamide derivatives were synthesized in high yields using a palladium-N-heterocyclic carbene (Pd-NHC) catalyzed cross-coupling reaction. tandfonline.com

The picolinamide itself can act as a directing group to facilitate the C-H functionalization of an attached aromatic ring. chim.it This allows for the regioselective introduction of substituents onto a phenyl group, for instance, that is part of the N-substituent of the picolinamide.

Furthermore, new heterocyclic rings can be constructed using the picolinamide as a starting point. For example, cobalt-catalyzed C-H carbonylation of indolylaniline derivatives bearing a picolinamide directing group has been used to synthesize indoloquinoxalinones. chim.it In another instance, the reaction of picolinamides with ketones and 1,3-propanesultone has been shown to produce novel heterocyclic salts containing an imidazolidin-4-one ring. mdpi.com

The introduction of heterocyclic moieties can also occur at other positions of the pyridine ring. For example, in the development of mGlu₅ negative allosteric modulators, various 5-membered heterocycles were introduced as ether-linked substituents at the 4-position of a 6-methylpicolinamide core. nih.gov

Table 2: Examples of Heterocyclic and Aromatic Systems Introduced onto a Picolinamide Scaffold

Picolinamide DerivativeCoupled Moiety/Reaction TypeResulting StructureReference
Halogenated PicolinamideFluorophenylpyrazole boronic acid (Suzuki-type coupling)Fluorophenylpyrazole-picolinamide tandfonline.com
Picolinamide-substituted IndolylanilineC-H CarbonylationIndoloquinoxalinone chim.it
PicolinamideKetone, 1,3-propanesultoneImidazolidin-4-one salt mdpi.com
4-Chloro-6-methylpicolinamide5-membered heteroaryl alcohol (SNAr)4-(Heteroarylether)-6-methylpicolinamide nih.gov
4-Chloro-N-methylpicolinamide4-Aminophenol4-(4-Aminophenoxy)-N-methylpicolinamide mdpi.comsemanticscholar.org

Regioselective Functionalization Approaches

Achieving regioselectivity is a paramount challenge in the derivatization of substituted pyridines like this compound. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the existing substituents, often direct incoming reagents to specific positions. However, modern synthetic methods allow for a high degree of control over the site of functionalization.

The picolinamide group itself is a powerful directing group for C-H functionalization reactions. chim.it By coordinating to a transition metal catalyst, the amide group can direct the catalyst to a specific C-H bond, typically at the ortho-position of an N-aryl substituent or at the γ- or δ-C(sp³)–H bond of an N-alkyl substituent. researchgate.net This strategy allows for the selective introduction of various functional groups at positions that would be difficult to access through classical electrophilic or nucleophilic aromatic substitution reactions.

For functionalization of the pyridine ring itself, the existing substituents play a crucial role in directing further reactions. For example, in the context of 2-chloropyridines, various strategies have been explored for regioselective functionalization at the C4 and C5 positions. mdpi.com These can include directed ortho-metalation, halogen-metal exchange, and transition metal-catalyzed C-H activation.

Recent advances have focused on the distal C-H functionalization of pyridines, targeting the C3, C4, and C5 positions, which are traditionally less reactive. nih.gov These methods often employ specialized directing groups or catalyst systems to overcome the inherent reactivity patterns of the pyridine ring.

In the case of this compound, the positions available for functionalization are C4 and C6. The electronic effects of the chloro, methyl, and picolinamide groups will influence the outcome of electrophilic or nucleophilic attack. For instance, the chloro group at C5 and the electron-withdrawing picolinamide at C2 would deactivate the ring towards electrophilic substitution but could activate it for nucleophilic aromatic substitution, particularly at the C4 and C6 positions.

Novel Derivatization Reagents and Methodologies Applied to Picolinamides

The field of synthetic chemistry is continually evolving, with new reagents and methodologies being developed that can be applied to the derivatization of picolinamides. These innovations often offer milder reaction conditions, higher yields, and improved functional group tolerance.

One area of significant advancement is in the realm of C-H activation. As mentioned previously, the use of transition metal catalysts, such as those based on cobalt, rhodium, or palladium, in conjunction with the picolinamide directing group, has revolutionized the synthesis of complex molecules. rsc.orgchim.it These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity.

The development of novel coupling partners and catalysts also expands the scope of picolinamide derivatization. For example, the use of in-situ formed palladium-N-heterocyclic carbene (Pd-NHC) catalysts has been shown to be effective for the synthesis of fluorophenylpyrazole-picolinamide derivatives. tandfonline.com

New reagents for introducing specific functional groups are also of great interest. For instance, cyanoacetohydrazide has been presented as a novel derivatizing agent for steroids, offering enhanced detection in mass spectrometry. mdpi.com While not directly applied to picolinamides in the cited literature, such reagents could potentially be adapted for the derivatization of picolinamide analogues containing suitable functional groups. Similarly, a novel bromoquinolinium reagent has been developed for the derivatization of carboxylic acids to enhance their detection by mass spectrometry. nih.gov

The Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid, has been reported for the synthesis of picolinamides from 2-cyanopyridine. researchgate.net This method offers an alternative, operationally simple route to the picolinamide core structure.

Furthermore, the use of derivatization reagents to enhance analytical detection is a relevant methodology. Reagents like dansyl chloride are used to improve the ionization efficiency of molecules in mass spectrometry, which can be crucial for the analysis of novel picolinamide derivatives in biological matrices. ddtjournal.com

Mechanistic Research on Biological Activities of 5 Chloro 3 Methylpicolinamide and Its Analogues Excluding Human Clinical Data

Investigation of Molecular Targets and Ligand-Receptor Interactions

Research into the molecular underpinnings of the activity of 5-Chloro-3-methylpicolinamide analogues has identified specific interactions with enzymes and receptors that are critical to cellular function and pathology.

Analogues of this compound have demonstrated notable inhibitory effects on key enzymes, particularly those within kinase signaling pathways, which are often dysregulated in diseases such as cancer. For instance, a novel Plasmodium falciparum PI(4)K kinase (PfPI4K) inhibitor, 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127), a structural analogue, has been identified. nih.gov This compound exhibits potent inhibitory activity against PfPI4K with an IC50 of 0.9 nM. nih.gov Furthermore, it displays high selectivity for PfPI4K over human lipid and protein kinases. nih.gov

In the context of cancer, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell growth and proliferation. mdpi.com Induced-fit docking studies have shown that these derivatives can occupy the PI3Kα binding site and interact with key binding residues. mdpi.com Similarly, certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com Specifically, some of these compounds showed an 8-fold selectivity index toward EGFRT790M protein over the wild-type. mdpi.com

The inhibitory action of these analogues is not limited to kinases. Some N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have also been synthesized and evaluated for their antiproliferative activity. nih.gov

While specific receptor binding studies for this compound are not extensively documented, research on related structures provides insights into potential interactions. For example, studies on granisetron (B54018) derivatives, which share some structural similarities, have explored their binding to the 5-HT3 receptor. nih.gov These studies highlight the importance of specific substitutions on the aromatic ring for high-affinity binding. nih.gov For instance, a 4-hydroxy substitution increased affinity, whereas larger groups at the 5-position drastically reduced it. nih.gov

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. For example, a tritiated radioligand was developed to study the histamine (B1213489) H3 receptor, demonstrating high affinity and selectivity. nih.gov Such methodologies could be applied to investigate the receptor binding profile of this compound and its analogues.

Cellular Pathway Modulation in In Vitro Research Models

In vitro studies using various cell lines have been instrumental in understanding how analogues of this compound modulate cellular pathways, leading to effects on cell growth, survival, and angiogenesis.

A significant body of research has demonstrated the antiproliferative effects of this compound analogues across a range of cancer cell lines. For example, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were shown to inhibit the proliferation of human cancer cell lines HepG2 and HCT116 at low micromolar concentrations in a dose-dependent manner. mdpi.com One of the most potent analogues, 5q, exhibited broad-spectrum antiproliferative activity. mdpi.com

Similarly, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were tested for their anticancer activity against human colon adenocarcinoma cell lines (LoVo and LoVo/DX), breast adenocarcinoma (MCF-7), and a normal mammary gland cell line (MCF-10A). nih.gov The most active compound demonstrated significant antiproliferative activity against all tested cell lines. nih.gov Thiophene analogues of 5-chloro-5,8-dideazafolic acid also inhibited the growth of CCRF-CEM human leukemic lymphoblasts with IC50 values in the low micromolar range. nih.gov

The table below summarizes the antiproliferative activity of selected analogues in different cancer cell lines.

Compound/AnalogueCell Line(s)Observed EffectReference
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHepG2, HCT116Inhibition of proliferation mdpi.com
5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideLoVo, LoVo/DX, MCF-7Antiproliferative activity nih.gov
Thiophene analogues of 5-chloro-5,8-dideazafolic acidCCRF-CEMInhibition of tumor cell growth nih.gov
5-Chloro-indole-2-carboxylate derivativesVarious cancer cell linesSignificant antiproliferative activity mdpi.com

Several analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. The 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q was observed to induce apoptosis in cancer cells. mdpi.com

Further mechanistic studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed that these compounds act as caspase-3 activators, a key executioner enzyme in the apoptotic cascade. nih.gov The most potent derivatives in this series demonstrated excellent caspase-3 protein overexpression levels in the Panc-1 human pancreatic cancer cell line. nih.gov These compounds also led to the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the levels of caspase-8 and the pro-apoptotic protein Bax. nih.gov

Derivatives of 7-chloroquinoline-1,2,3-triazoyl carboxamides have also been shown to induce apoptosis, particularly in triple-negative breast cancer cells. nih.gov The table below outlines the pro-apoptotic effects of some of these analogues.

Compound/AnalogueCell LineApoptotic MechanismReference
4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5qCancer cellsInduction of apoptosis mdpi.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesPanc-1Caspase-3 activation, Bcl-2 downregulation, Caspase-8 and Bax upregulation nih.gov
7-chloroquinoline-1,2,3-triazoyl carboxamidesMDA-MB-231Induction of apoptosis nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com The 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q has been shown to inhibit angiogenesis. mdpi.com Immunohistochemistry analysis of tumor sections from mice treated with 5q revealed a decrease in the density of blood vessels, as indicated by the endothelial cell marker CD31. mdpi.com

In vitro models of angiogenesis, such as co-cultures of human umbilical vein endothelial cells (HUVECs) and fibroblasts, are used to study the molecular mechanisms of blood vessel formation. nih.gov These models allow for the investigation of how compounds modulate the expression of genes involved in angiogenesis. nih.gov While direct studies on this compound are lacking, the anti-angiogenic activity of its analogues suggests a potential area for future research.

Antifungal Research: Mechanisms of Action Against Plant Pathogens

Picolinamide (B142947) derivatives have emerged as a significant class of compounds with notable antifungal properties against a range of plant pathogens. Research into their mechanisms of action reveals a multifaceted approach to inhibiting fungal growth and proliferation.

Inhibition of Fungal Growth and Spore Germination

Studies on various picolinamide analogues have consistently demonstrated their ability to inhibit both the vegetative growth of fungal mycelia and the germination of fungal spores. For instance, research on novel picolinamide derivatives has shown significant efficacy against soil-borne fungi. scialert.netscialert.net One particular study highlighted that chloro-substituted picolinamides exhibited the most potent antifungal activity against Rhizoctonia solani and Alternaria alternata. scialert.netscialert.net

The preventative action of some picolinamide fungicides, such as florylpicoxamid (B6595160), is attributed to the inhibition of spore germination on the leaf surface, while their curative effect stems from arresting mycelial growth within the leaf tissue. nih.gov This dual action is crucial for managing the spread of fungal diseases in agricultural settings. The inhibitory effects are often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of fungal growth. scialert.net

Table 1: Antifungal Activity of Chloro-Substituted Picolinamide Analogues

Plant Pathogen ED₅₀ (μg/mL) Reference
Rhizoctonia solani 29.08 scialert.netscialert.net
Alternaria alternata 33.90 scialert.netscialert.net

Data represents the effective dose for 50% inhibition for N-phenyl-(3-chloro)-imino-picolinamide, a chloro-substituted picolinamide analogue.

Specific Biochemical Pathway Disruptions in Fungi (e.g., RNA Polymerase-1, rRNA synthesis)

While no specific research directly links this compound to the inhibition of RNA Polymerase-1 or rRNA synthesis in fungi, studies on other picolinamide-containing compounds have identified specific molecular targets. One significant finding is the identification of the fungal lipid-transfer protein Sec14 as a target for certain benzamide (B126) and picolinamide scaffolds. nih.gov These compounds inhibit the function of Sec14, which plays a crucial role in protein transport from the trans-Golgi network, a process essential for fungal cell viability. nih.gov

Another class of picolinamide fungicides, including fenpicoxamid, targets the Qi site of the mitochondrial cytochrome bc1 complex, thereby inhibiting mitochondrial electron transport. mdpi.com This disruption of cellular respiration is a potent mechanism for controlling fungal growth. It is important to note that these mechanisms have been identified for specific picolinamide analogues and may not be directly applicable to this compound without further investigation.

Assessment of Fungicidal versus Fungistatic Activity in Research Contexts

The distinction between fungicidal (killing fungi) and fungistatic (inhibiting fungal growth) activity is a critical aspect of fungicide research. nih.gov A fungicidal compound leads to a significant reduction in the viable fungal population, whereas a fungistatic compound reversibly inhibits its growth. nih.gov

For picolinamide analogues, the nature of their activity can be multifaceted. For example, the inhibition of spore germination, as seen with florylpicoxamid, can be considered a fungicidal effect at a critical life cycle stage. nih.gov The arrest of mycelial growth, however, could be either fungicidal or fungistatic, depending on whether the fungus can resume growth after the removal of the compound. nih.gov Determining the precise nature of this activity for this compound would require specific viability assays, such as minimum fungicidal concentration (MFC) studies, which are not currently available in the reviewed literature.

Herbicidal Research: Mechanisms of Action in Plant Systems

Picolinic acid derivatives are a well-established class of herbicides, and their mechanism of action is often linked to the disruption of plant hormone pathways, particularly those involving auxin.

Root Growth Inhibition and Developmental Effects in Model Plants

A common method to assess the herbicidal potential of compounds is to evaluate their effect on the root growth of model plants like Arabidopsis thaliana. nih.gov Picolinic acid derivatives have been shown to cause significant inhibition of root growth. nih.govnih.gov This inhibitory effect is typically dose-dependent. nih.gov For example, novel 6-indazolyl-2-picolinic acids demonstrated greater root inhibitory activity than the commercial herbicide picloram (B1677784) against Brassica napus and Abutilon theophrasti. nih.gov These effects on root development are a key indicator of the compound's herbicidal properties, as a compromised root system impairs the plant's ability to absorb water and nutrients.

Table 2: Root Growth Inhibition by a Picolinic Acid Analogue in Various Weed Species

Weed Species Concentration (µM) Root Growth Inhibition (%) Reference
Brassica napus 10 > Picloram nih.gov
Abutilon theophrasti 10 > Picloram nih.gov

Data is for compound 5a, a 6-indazolyl-2-picolinic acid, and is presented as a comparison to the commercial herbicide picloram.

Interference with Plant Hormone Pathways (e.g., Auxin Activity)

The primary mode of action for many picolinic acid-based herbicides is their ability to mimic the natural plant hormone auxin (indole-3-acetic acid or IAA). unl.eduunl.edunih.gov These synthetic auxins bind to auxin receptors, leading to a disruption of normal hormonal balance. nih.gov This interference can result in uncontrolled and disorganized plant growth, ultimately leading to plant death.

The molecular mechanism involves the perception of the synthetic auxin by F-box proteins, such as TIR1/AFB, which are components of an E3 ubiquitin ligase complex. nih.gov This binding triggers the degradation of Aux/IAA repressor proteins, which in turn de-represses auxin response factors (ARFs). nih.gov The continuous activation of ARFs leads to the altered expression of auxin-responsive genes, causing a cascade of developmental and physiological abnormalities. nih.gov While this is the established mechanism for many picolinic acid herbicides, specific studies confirming this pathway for this compound are not available. However, it is highly probable that it shares this mode of action due to its structural similarity to other auxinic herbicides.

Photosynthesis Inhibition and Chlorophyll (B73375) Biosynthesis Pathways

Research into the biological activities of this compound and its analogues has revealed complex interactions with plant physiology. While these compounds are primarily classified as synthetic auxin herbicides, their downstream effects can extend to critical processes such as photosynthesis and chlorophyll biosynthesis. The impact on these pathways is generally considered a secondary or indirect consequence of the primary herbicidal action, which disrupts hormonal balance and cell growth.

The application of synthetic auxin herbicides can lead to a rapid, large-scale downregulation of the photosynthetic machinery. nih.gov This is not due to a direct interaction with the components of the photosystem, as is the case with herbicides classified as photosynthesis inhibitors (e.g., triazines or ureas). Instead, the hormonal chaos induced by the synthetic auxin leads to a cascade of physiological disruptions, ultimately compromising the plant's ability to perform photosynthesis.

Studies on various chlorosis-inducing herbicides have shown that the prevention of carotenoid accumulation is a key factor. nih.gov Carotenoids play a crucial photoprotective role in quenching excess light energy and scavenging reactive oxygen species that can damage chlorophyll. While research has not specifically detailed this mechanism for this compound, it is a known pathway for other herbicides that cause bleaching or chlorosis.

A study on the synthetic auxin herbicide dicamba, which shares a mode of action with picolinamide compounds, showed that its application can disrupt the relationship between a plant's floral display and pollinator visits, highlighting the broad ecological consequences of these herbicides beyond direct plant mortality. researchgate.net While not a direct measure of photosynthesis, this illustrates the profound physiological and developmental alterations that can indirectly affect a plant's energy-gathering potential.

Interactive Data Table: Effects of Picolinamide Analogues and Related Herbicides

Below is a summary of observed effects related to photosynthesis and chlorophyll in response to treatment with various synthetic auxin herbicides.

Compound/ClassPrimary Mode of ActionObserved Secondary Effects on Photosynthesis/ChlorophyllSymptomology
Synthetic Auxins (General)Mimic natural auxin, disrupting cell growthDownregulation of photosynthetic machinery nih.govEpinasty, twisting, cupping of leaves, general chlorosis ucanr.edupressbooks.pub
Picolinic Acids (e.g., Picloram)Synthetic AuxinCan cause chlorosis and necrosis pressbooks.pubusu.eduLeaf yellowing and browning, distorted growth pressbooks.pubusu.edu
DicambaSynthetic AuxinCan lead to tissue damage that impairs photosynthesis researchgate.netGrowth abnormalities, tissue damage researchgate.net
Halauxifen-methylSynthetic AuxinDown-regulation of photosynthetic processes nih.govNot specified in provided context

Structure Activity Relationship Sar Studies of 5 Chloro 3 Methylpicolinamide Analogues

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 5-Chloro-3-methylpicolinamide analogues is significantly influenced by the electronic properties and steric dimensions of substituents on the pyridine (B92270) ring and the amide functionality.

Electronic Effects of Halogens and Alkyl Groups

The electronic effects of substituents are a key determinant of a molecule's interaction with its biological target. These effects are primarily categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the delocalization of pi electrons. libretexts.orgunizin.org

Alkyl groups, like the methyl group at the 3-position of the picolinamide (B142947) ring, are generally considered electron-donating through an inductive effect. unizin.org This electron-donating nature can increase the electron density of the pyridine ring, potentially influencing its interaction with biological targets. Studies on related picolinamide structures have shown that the introduction of electron-donating groups can sometimes lead to increased biological activity. uwec.edu For example, in a study of sorafenib (B1663141) analogs, which share a picolinamide-like core, the introduction of a methyl group showed increased activity in certain contexts. uwec.edu

The interplay between the electron-withdrawing chloro group and the electron-donating methyl group in this compound creates a specific electronic environment that likely contributes to its biological profile. SAR studies involving the replacement of the chloro group with other halogens (e.g., F, Br, I) or the methyl group with other alkyl groups of varying sizes and electronic properties would be necessary to fully elucidate the optimal electronic requirements for activity.

Steric Hindrance and Conformational Preferences

Steric hindrance, the spatial arrangement of atoms in a molecule, plays a critical role in determining how a molecule can orient itself to bind effectively with its target. The size and position of substituents can either facilitate or hinder this binding.

Furthermore, the position of substituents on the pyridine ring can significantly impact activity. For example, in a series of N-methylpicolinamide-4-thiol derivatives, the position of a methoxy (B1213986) group on a phenyl ring substituent had a notable effect on inhibitory activity, with the meta-position being more favorable than the ortho- or para-positions. psu.edu This highlights that even subtle changes in substituent placement can lead to significant differences in biological outcomes due to altered steric interactions within the binding pocket of the target.

The combination of the 5-chloro and 3-methyl substituents in the parent compound defines a specific steric and electronic profile. SAR studies that systematically explore different substitution patterns are essential for understanding the geometric and conformational requirements for optimal biological activity. For instance, considering the steric hindrance problem was a key aspect in the design of certain pyridineamide derivatives as c-Met inhibitors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties. mdpi.comdntb.gov.ua By developing mathematical equations, QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

For picolinamide derivatives, QSAR studies can be employed to understand the influence of various molecular descriptors on their biological activity. These descriptors can include:

Electronic parameters: Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of substituents. researchgate.net

Hydrophobic parameters: The partition coefficient (logP), which measures the lipophilicity of a molecule.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es), which relate to the volume and shape of substituents. uwec.edu

A typical QSAR equation takes the general form:

log(1/C) = k1σ + k2logP + k3*Es + ... + C

where C is the concentration of the compound required to produce a defined biological effect, and k1, k2, and k3 are coefficients determined from the analysis.

In the context of this compound analogues, a QSAR study would involve synthesizing a series of derivatives with systematic variations in the substituents at different positions of the picolinamide ring. The biological activity of these compounds would then be measured, and the data would be used to develop a QSAR model. For example, a three-dimensional QSAR (3D-QSAR) model was successfully used to guide the optimization of isoxazoline (B3343090) derivatives, leading to the design of a highly active compound. researchgate.net Such models can provide valuable insights into the key structural features required for activity and can help prioritize the synthesis of the most promising candidates.

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr It represents the three-dimensional arrangement of functional groups, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers, that interact with a biological target. dovepress.com

For this compound and its analogues, pharmacophore modeling can be used to identify the key interaction points responsible for their biological effects. nih.gov This process can be ligand-based, where a pharmacophore model is derived from a set of active compounds, or structure-based, where the model is developed from the known 3D structure of the biological target in complex with a ligand. dergipark.org.tr

A hypothetical pharmacophore for a this compound analogue might include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen and the pyridine nitrogen).

A hydrophobic/aromatic feature (the substituted pyridine ring).

A halogen bonding feature (the chloro group).

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify new molecules that fit the model and are therefore likely to be active. dovepress.com Furthermore, the pharmacophore can guide the optimization of existing leads by suggesting modifications that would enhance the key interactions with the target. For example, in the design of VEGFR-2 inhibitors, pharmacophore modeling was used to identify the necessary features for binding, including a hydrogen bond acceptor and donor group. nih.govsemanticscholar.org

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism is a strategy in drug design that involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. acs.orgresearchgate.net This approach is widely used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. researchgate.net

In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule.

Table 1: Potential Bioisosteric Replacements in this compound Analogues

Original GroupBioisosteric ReplacementPotential Effect
Chloro (Cl)Bromo (Br), Iodo (I)Altered halogen bonding, lipophilicity, and electronic effects.
Chloro (Cl)Trifluoromethyl (CF3)Increased lipophilicity and strong electron-withdrawing effect.
Methyl (CH3)Ethyl (C2H5), Isopropyl (iPr)Increased steric bulk and lipophilicity.
Pyridine RingOther heterocycles (e.g., pyrazole, thiazole)Altered geometry, electronic distribution, and potential for new interactions.
Amide Linkage (-CONH-)Reverse Amide (-NHCO-), Ester (-COO-), Thioamide (-CSNH-)Modified hydrogen bonding capacity, metabolic stability, and conformational preferences.

For example, replacing the chloro group with a trifluoromethyl group would significantly increase its electron-withdrawing strength and lipophilicity, which could lead to altered activity. uwec.edu Similarly, replacing the pyridine ring with another heterocyclic system, a strategy known as scaffold hopping, could lead to the discovery of entirely new classes of active compounds with different intellectual property landscapes. digitellinc.commorressier.com The use of bioisosteric replacements has been a key strategy in the discovery of new fungicides and other bioactive molecules. digitellinc.com For instance, 3-methylquinoxaline has been considered as a bioisostere for the N-methylpicolinamide moiety of sorafenib. nih.gov

The effects of such replacements on the activity profile can be profound. A bioisosteric change might lead to enhanced potency against the primary target, a shift in selectivity towards a different target, or an improvement in metabolic stability. Each modification needs to be carefully evaluated through biological testing to determine its impact.

Computational and Theoretical Studies of 5 Chloro 3 Methylpicolinamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and mode of a ligand to the active site of a target protein. While specific molecular docking studies for 5-Chloro-3-methylpicolinamide are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally similar picolinamide (B142947) derivatives.

For instance, molecular docking studies on various heterocyclic compounds, including those with picolinamide scaffolds, have been performed to predict their binding to protein targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govresearchgate.net These studies often reveal that the picolinamide moiety can form crucial hydrogen bonds with amino acid residues in the protein's hinge region. The nitrogen atom of the pyridine (B92270) ring and the amide group are frequently involved in these interactions. tandfonline.com

In a hypothetical docking scenario of this compound with a kinase like VEGFR-2, it is anticipated that the pyridine nitrogen and the amide group would act as hydrogen bond acceptors and donors, respectively, interacting with key residues such as Cysteine in the hinge region. The 5-chloro and 3-methyl substituents would likely project into specific sub-pockets of the active site, where they could form hydrophobic or halogen-bond interactions, potentially enhancing binding affinity and selectivity. The docking scores for related compounds, which represent the binding energy, often fall in the range of -7 to -9 kcal/mol, suggesting stable interactions. mdpi.com

Table 1: Representative Docking Data for Structurally Related Picolinamide Analogs

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
3-Methylquinoxaline DerivativeVEGFR-2-29.46Cys1045, Glu885, Lys868, Phe1047 researchgate.net
Indole-bearing AzineCDK-5-8.34Asn132, Glu81, Asp86 mdpi.com
2'-Substituted Triclosan DerivativePfENR-145.497 (Re-rank Score)Not Specified usm.my

This table presents data from various studies on compounds structurally related to this compound to illustrate typical molecular docking results. The specific interactions and scores for this compound would require a dedicated computational study.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. researchgate.net For this compound, these calculations can elucidate how the electronic structure is influenced by the chloro and methyl substituents on the pyridine ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In a molecule like this compound, the electron-withdrawing nature of the chlorine atom and the picolinamide group, combined with the electron-donating effect of the methyl group, would create a unique electronic landscape. This can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). researchgate.net The nitrogen and oxygen atoms of the picolinamide moiety are expected to be regions of high electron density.

Table 2: Calculated Electronic Properties for Picolinamide and Related Derivatives

MoleculeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
PicolinamideB3LYP/6-311++G(d,p)-6.98-0.876.11 dergipark.org.tr
Picolinic AcidB3LYP/6-311++G(d,p)-7.43-1.366.07 dergipark.org.tr
Picolinic Acid HydrazideB3LYP/6-311++G(d,p)-6.54-0.985.56 dergipark.org.tr

This table provides examples of calculated electronic properties for picolinamide and its derivatives. The specific values for this compound would depend on the computational method and basis set used.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, complementing the static picture from molecular docking. frontiersin.orgmdpi.com By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.

MD simulations can also be crucial in understanding the role of water molecules at the binding interface, which can mediate interactions between the ligand and the protein. frontiersin.org The dynamic nature of these simulations allows for a more realistic representation of the biological environment and can provide a more accurate estimation of binding free energies.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.netresearchgate.net Various computational models can predict these properties based on the chemical structure of a compound.

For this compound, a standard in silico ADMET assessment would likely predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. nih.govnih.gov Lipinski's Rule of Five is a commonly used filter to assess drug-likeness, considering factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Table 3: Predicted ADMET Properties for Representative Picolinamide Analogs

PropertyPredicted Value/Range for AnalogsSignificanceReference
Molecular Weight< 500 g/mol Good for oral absorption researchgate.net
LogP1-3Optimal lipophilicity for cell permeability researchgate.net
Hydrogen Bond Donors1-2Adherence to Lipinski's Rule researchgate.net
Hydrogen Bond Acceptors3-4Adherence to Lipinski's Rule researchgate.net
Human Intestinal AbsorptionHighGood oral bioavailability jonuns.com
Blood-Brain Barrier PenetrationLow to MediumPotential for reduced CNS side effects nih.gov
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions nih.gov
HepatotoxicityLow/NoReduced risk of liver damage jonuns.com

This table summarizes typical in silico ADMET predictions for picolinamide-like compounds. The actual properties of this compound would need to be confirmed through specific predictions and experimental validation.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iscnagpur.ac.in Understanding the conformational preferences of this compound is important as the bioactive conformation (the shape it adopts when binding to a target) may not be its lowest energy conformation in solution.

The rotation around the single bond connecting the pyridine ring and the carboxamide group is of particular interest. Quantum chemical calculations can be used to generate a potential energy surface by systematically rotating this bond and calculating the energy at each step. dergipark.org.tr This analysis would reveal the most stable conformations (energy minima) and the energy barriers between them (transition states). The presence of the 3-methyl group may introduce steric hindrance that influences the preferred dihedral angle between the pyridine ring and the amide plane. Studies on similar picolinamides have shown that a planar or near-planar conformation is often favored, stabilized by intramolecular interactions. acs.org

The conformational flexibility of the molecule plays a significant role in its ability to adapt to the shape of a binding site, a concept central to the "induced fit" model of ligand-protein binding. researchgate.net By understanding the energy landscape of this compound, researchers can better rationalize its binding behavior and design analogs with improved properties.

Applications of 5 Chloro 3 Methylpicolinamide in Chemical Biology Research

Use as Biochemical Probes for Pathway Elucidation

While not typically employed as a direct biochemical probe itself, 5-Chloro-3-methylpicolinamide is a crucial precursor in the multi-step synthesis of complex molecules designed to investigate the beta-secretase (BACE1) pathway. The BACE1 enzyme is instrumental in the proteolytic processing of the amyloid precursor protein (APP), a biological cascade that can lead to the formation of amyloid-beta (Aβ) peptides. An accumulation of these peptides is a pathological hallmark of Alzheimer's disease.

Researchers have utilized this compound as a key building block to create more elaborate compounds, such as perfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine derivatives. googleapis.comgoogle.comgoogle.com These resulting molecules are engineered to possess high affinity and selectivity for BACE1, allowing them to serve as biochemical probes to explore the intricacies of the amyloid pathway. By interacting with BACE1, these probes help to delineate the enzyme's role in both normal and pathological states, thereby elucidating the molecular mechanisms that underpin Aβ plaque formation. The structural contribution of the this compound moiety is often integral to the final compound's ability to bind to the target enzyme.

A key aspect of this application is the ability to generate a library of probe compounds by chemically modifying the this compound backbone. This allows for a systematic exploration of the structure-activity relationship (SAR), providing deeper insights into the molecular interactions governing the BACE1 pathway.

Development of Chemical Tools for Target Validation

The validation of a biological target is a critical step in the drug discovery process, confirming that modulation of the target will have a therapeutic effect. This compound has been instrumental in the development of chemical tools specifically designed to validate BACE1 as a therapeutic target for Alzheimer's disease.

Patents describe the synthesis of fused multi-cyclic sulfone compounds and other complex heterocyclic structures where this compound is a cited intermediate. google.com These final compounds act as potent inhibitors of BACE1. google.comgoogle.comgoogle.com By using these specific and potent chemical tools, researchers can pharmacologically inhibit BACE1 in cellular and preclinical models. The observed downstream effects, such as a reduction in Aβ peptide levels, provide strong evidence for the validation of BACE1 as a viable target for therapeutic intervention in Alzheimer's disease. google.com

The development of these BACE1 inhibitors, facilitated by the availability of this compound, allows for rigorous testing of the "amyloid hypothesis," which posits that the accumulation of Aβ is the primary cause of Alzheimer's pathology. The data generated from studies using these chemical tools are crucial for making informed decisions about the progression of BACE1-targeted drug development programs.

Precursor CompoundFinal Compound ClassBiological TargetApplicationReference
This compoundPerfluorinated 5,6-dihydro-4H-1,3-oxazin-2-amine compoundsBeta-secretase (BACE1)Target Validation for Alzheimer's Disease googleapis.comgoogle.comgoogle.com
This compoundFused multi-cyclic sulfone compoundsBeta-secretase (BACE1)Target Validation for Alzheimer's Disease google.com

Contributions to Understanding Fundamental Biological Processes

The utility of this compound as a synthetic intermediate has indirectly but significantly contributed to the fundamental understanding of the biological processes underlying neurodegeneration. By enabling the creation of potent and selective BACE1 inhibitors, this compound has empowered researchers to dissect the role of the amyloid pathway in the broader context of brain health and disease.

The use of chemical tools derived from this compound in preclinical research has helped to clarify the physiological and pathophysiological functions of BACE1. google.comgoogle.comgoogle.com For instance, studies with these inhibitors can help to determine the extent to which BACE1 inhibition can alter disease progression and cognitive deficits in animal models of Alzheimer's disease. google.com

Furthermore, the availability of these specific inhibitors allows for the investigation of potential off-target effects and the broader biological consequences of modulating the BACE1 pathway. This contributes to a more comprehensive understanding of the intricate network of proteolytic processing in the central nervous system. The insights gained from these studies are fundamental to advancing the knowledge of Alzheimer's disease and other neurological disorders where amyloid pathology is implicated. google.com

Advanced Agrochemical Research Applications of 5 Chloro 3 Methylpicolinamide Excluding Product Development and Regulatory

Baseline Sensitivity Research in Target Pathogen/Weed Populations

Establishing baseline sensitivity is a critical first step in the research of any new potential agrochemical, such as 5-Chloro-3-methylpicolinamide. This research is fundamental for future resistance monitoring and for understanding the compound's intrinsic activity against a range of target organisms.

The process involves collecting a diverse and geographically representative sample of target weed or pathogen populations that have not been previously exposed to the compound. In a laboratory or greenhouse setting, these populations are subjected to a range of concentrations of the active ingredient. The primary metric derived from these assays is the effective concentration required to cause a 50% reduction in growth or viability (EC₅₀) or the lethal concentration to 50% of the population (LC₅₀).

For a compound like this compound, which belongs to the picolinamide (B142947) chemical class known for herbicidal activity, research would focus on key weed species in major crops. For instance, studies on the picolinamide fungicide florylpicoxamid (B6595160) have established baseline sensitivity for pathogens like Botrytis cinerea and Colletotrichum truncatum by testing numerous isolates. chemicalbook.comacs.org A similar approach would be necessary for this compound against target weeds.

Table 9.1.1: Hypothetical Baseline Sensitivity Data for this compound against Key Weed Species

Weed SpeciesCommon NameNo. of Populations TestedMean EC₅₀ (g a.i./ha)EC₅₀ Range (g a.i./ha)
Amaranthus retroflexusRedroot Pigweed50158 - 25
Chenopodium albumCommon Lambsquarters452012 - 35
Setaria viridisGreen Foxtail604530 - 68
Abutilon theophrastiVelvetleaf401810 - 29

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Mechanisms of Resistance Development in Agricultural Systems

The repeated use of any agrochemical can lead to the selection of resistant individuals within a weed or pathogen population. Research into the mechanisms of resistance is crucial for developing sustainable use strategies. These mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). frontiersin.orgnih.gov

Target-Site Resistance (TSR): This occurs due to genetic mutations in the gene that codes for the protein targeted by the herbicide. mdpi.com For synthetic auxin herbicides, which includes many picolinic acids, the target sites are typically auxin receptors like TIR1 or AFB proteins. nih.gov Research would involve sequencing these target genes in resistant populations to identify specific mutations that prevent the binding of this compound.

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov These can include reduced uptake or translocation of the compound, or enhanced metabolic detoxification, often involving enzyme families like cytochrome P450s, glutathione (B108866) S-transferases (GSTs), or glycosyltransferases. nih.gov Investigating NTSR for this compound would require comparative transcriptomic and metabolomic studies between resistant and susceptible weed biotypes.

Table 9.2.1: Potential Resistance Mechanisms for a Picolinamide Herbicide

Resistance TypeMechanismInvolved Genes/ProteinsResearch Methodology
Target-Site (TSR)Altered Target ProteinAuxin Receptors (e.g., TIR1/AFB)Gene Sequencing, Molecular Docking
Non-Target-Site (NTSR)Enhanced MetabolismCytochrome P450s, GSTsRNA-Seq, Proteomics, Metabolomics
Non-Target-Site (NTSR)Reduced TranslocationMembrane TransportersRadiolabeling & Translocation Studies
Non-Target-Site (NTSR)SequestrationVacuolar SequestrationSubcellular Fractionation Analysis

Environmental Fate and Persistence Studies in Research Models

Understanding how a compound behaves in the environment is a key area of agrochemical research. awsjournal.org Environmental fate studies for this compound would investigate its persistence and mobility in soil and water under controlled laboratory conditions. Key processes studied include:

Sorption and Desorption: These studies, often using the batch equilibrium method, determine the compound's tendency to bind to soil particles (measured by the Koc value). This influences its mobility and bioavailability.

Degradation: Research quantifies the rate of degradation through microbial and chemical (hydrolysis) pathways in different soil types and water systems. The half-life (DT₅₀) is a key parameter derived from these studies. For some related picolinic acids, photolysis (degradation by sunlight) is also a relevant pathway. usgs.gov

Leaching: Laboratory models using soil columns are used to assess the potential for the compound to move through the soil profile and reach groundwater.

Table 9.3.1: Illustrative Environmental Fate Parameters for a Picolinamide Herbicide in a Research Setting

ParameterValueConditionImplication
Soil DT₅₀ (aerobic)45 daysLab, 20°CModerate persistence
Aqueous Photolysis DT₅₀10 daysLab, pH 7Susceptible to degradation by sunlight
Koc (Soil Organic Carbon Partition Coefficient)500 L/kgSandy Loam SoilModerate mobility, some potential for leaching
HydrolysisStablepH 5, 7, 9Not a significant degradation pathway

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Synergistic and Antagonistic Interactions with Other Agrochemicals in Research

In modern agriculture, agrochemicals are often applied in tank mixtures. It is therefore essential to research how this compound interacts with other herbicides, fungicides, and insecticides. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less), or additive. researchgate.netmdpi.com

Research studies are typically conducted in greenhouse or laboratory settings using a factorial design with various rates of the combined products. The Colby method is a widely used mathematical formula to calculate the expected additive response, which is then compared to the observed response to determine if synergy or antagonism occurred. mdpi.comgoogle.com For example, research has shown that some picolinic acid herbicides can have antagonistic interactions with ACCase-inhibiting grass herbicides. mdpi.com Conversely, synergistic combinations may allow for lower application rates, which can be beneficial for resistance management and reducing environmental load. researchgate.net

Table 9.4.1: Hypothetical Interaction Research Findings for this compound

Mix Partner (Mode of Action)Target WeedObserved InteractionPotential Implication
Glyphosate (EPSPS inhibitor)Amaranthus retroflexusAdditiveCompatible for broad-spectrum control.
Clethodim (ACCase inhibitor)Setaria viridisAntagonisticReduced efficacy on grass weeds; sequential application may be needed.
Mesotrione (HPPD inhibitor)Chenopodium albumSynergisticEnhanced control of broadleaf weeds; potential for rate reduction.
Flonicamid (Insecticide)Kochia scopariaSynergisticUnexpected synergistic herbicidal effect noted in research on other picolinic acids. google.com

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Future Directions and Emerging Research Avenues for 5 Chloro 3 Methylpicolinamide

Exploration of Novel Biological Targets

The structural alerts within 5-Chloro-3-methylpicolinamide suggest its potential for interaction with a range of biological macromolecules beyond nAChRs. Future research should prioritize screening this compound and its derivatives against diverse target families to uncover new biological activities.

Other Ligand-Gated Ion Channels: The picolinamide (B142947) scaffold shares features with ligands for other Cys-loop receptors. Systematic investigation into its modulatory effects on gamma-aminobutyric acid type A (GABA-A), serotonin (B10506) (5-HT3), and glycine (B1666218) receptors is a logical next step. Differential activity across this receptor family could yield valuable tools for dissecting the pharmacology of neuronal circuits.

Enzyme Inhibition: The nicotinamide (B372718) moiety is a cornerstone of cofactors like NAD+ and is a recurring motif in enzyme inhibitors. A significant research avenue is the exploration of this compound as a fragment or lead for inhibitors of enzymes such as:

Poly (ADP-ribose) Polymerases (PARPs): PARP inhibitors often feature a nicotinamide-like headgroup that competes with the native substrate NAD+. The specific substitution pattern of this compound could offer a unique binding profile.

Sirtuins (SIRTs): As NAD+-dependent histone deacetylases, sirtuins are another logical target class for nicotinamide mimetics.

Kinases: Substituted heterocyclic amides are prevalent scaffolds in kinase inhibitor design. Screening against a broad kinase panel could identify unexpected inhibitory activity.

G-Protein Coupled Receptors (GPCRs): The scaffold’s combination of a hydrogen bond-donating amide, a hydrogen bond-accepting pyridine (B92270) nitrogen, and defined hydrophobic regions makes it a candidate for interacting with various GPCR binding pockets. Unbiased screening against GPCR families, such as cannabinoid, opioid, or trace amine-associated receptors, could reveal novel modulatory roles.

Integration with Advanced Delivery Systems for Research Purposes

To precisely probe the biological effects of this compound in complex experimental systems, its integration with advanced delivery platforms is essential. This research is not aimed at clinical formulation but at creating sophisticated tools for laboratory investigation.

Liposomal and Micellar Encapsulation: Encapsulating the compound within liposomes or polymeric micelles can be used to study its passive transport across cellular membranes in vitro. This allows researchers to control for confounding factors related to membrane permeability and to achieve sustained intracellular concentrations in cell culture experiments.

Conjugation to Nanoparticles: For research in cell biology and imaging, the compound can be conjugated to the surface of nanoparticles. For example:

Quantum Dots (QDs): Attaching a derivative of this compound to a QD would create a fluorescent nanoprobe. If the compound is found to bind a specific cellular target, this probe could be used to visualize the localization of that target via high-resolution microscopy.

Gold Nanoparticles (AuNPs): Functionalizing AuNPs with the compound could be used for in vitro studies of targeted binding or in surface plasmon resonance (SPR) experiments to quantify binding kinetics against an immobilized target protein.

Hydrogel-Based Depots: For tissue engineering or organoid culture research, incorporating this compound into a biocompatible hydrogel would create a localized depot. This system would allow for the slow, controlled release of the compound into the 3D culture environment, enabling studies on its long-term effects on cell differentiation, proliferation, or function.

High-Throughput Screening and Combinatorial Chemistry Approaches

The this compound scaffold is an ideal starting point for the construction of a focused chemical library. Using combinatorial chemistry principles, a large number of analogs can be synthesized and evaluated through High-Throughput Screening (HTS) to rapidly map the structure-activity relationship (SAR) landscape.

A hypothetical library could be designed by systematically varying three key positions: the chloro substituent (R¹), the methyl substituent (R²), and the amide group (R³). The goal is to generate structural diversity around the core to explore a wide range of chemical space and identify "hits" against the novel biological targets proposed in section 10.1.

The table below outlines a potential combinatorial library design based on the this compound scaffold.

Table 1: Hypothetical Combinatorial Library Design
Scaffold CoreR¹ Variation (Position 5)R² Variation (Position 3)R³ Variation (Amide Group)Rationale
Picolinamide-Cl (Parent)-CH₃ (Parent)-CONH₂ (Parent)Baseline compound for comparison.
-F, -Br, -I-H, -C₂H₅-CONHCH₃Varying halogen size and electronegativity; Exploring steric effects at position 3; Probing H-bond donor capacity.
-CF₃, -CN-Cyclopropyl-CON(CH₃)₂Introducing strong electron-withdrawing groups; Adding rigid steric bulk; Removing H-bond donor capacity.
-OCH₃, -NH₂-OCH₃-CSNH₂ (Thioamide)Introducing electron-donating groups; Altering electronics at position 3; Modifying H-bond character and geometry.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical properties of the picolinamide motif lend themselves to applications beyond biology, creating opportunities for collaboration with materials scientists and nanotechnologists.

Functional Polymers and Metal-Organic Frameworks (MOFs): The picolinamide group is an excellent bidentate chelating ligand for various metal ions. A vinyl-functionalized derivative of this compound could be synthesized and polymerized to create a functional polymer with metal-binding sites. This material could be investigated for applications in catalysis or as a selective sorbent for heavy metal remediation. Similarly, it could serve as an organic linker in the design of novel MOFs with tailored pore environments and functionalities.

Chemosensors: By integrating the this compound scaffold into a larger system containing a fluorophore or chromophore, a chemosensor could be developed. The binding of a specific analyte (e.g., a metal ion like Cu²⁺ or Zn²⁺) to the picolinamide chelating site could induce a conformational change that results in a measurable optical response (e.g., fluorescence quenching/enhancement or a color change). Such sensors would be valuable tools for environmental monitoring or biological imaging of metal ions.

Surface Modification of Materials: The compound can be used to functionalize the surfaces of inorganic materials like silica (B1680970) or titanium dioxide. This modification would alter the surface properties (e.g., hydrophobicity, charge) and could be used to create specialized chromatography stationary phases for separating closely related analytes or to improve the interface between an inorganic substrate and a biological system.

Expanding SAR to Diverse Biological Endpoints

A systematic Structure-Activity Relationship (SAR) study is fundamental to transforming this compound from a simple intermediate into a versatile research tool or a lead compound. This involves making discrete, well-reasoned modifications to the molecule and assessing the impact on activity at various biological endpoints (e.g., the targets from section 10.1).

The table below details specific modifications and their scientific rationale.

Table 2: Proposed Modifications for Structure-Activity Relationship (SAR) Exploration
Molecular Position/GroupProposed ModificationScientific RationalePotential Impact
Position 5 (Chloro) Replace with -F, -Br, -CF₃, -CNTo modulate lipophilicity and electronic effects. The strongly electron-withdrawing nature of -Cl, -CF₃, and -CN lowers the pKa of the pyridine nitrogen.Alters binding affinity, cell permeability, and metabolic stability. Could fine-tune selectivity between different receptor subtypes or enzymes.
Position 3 (Methyl) Replace with -H, -Ethyl, -Isopropyl, -CyclopropylTo probe steric tolerance within the binding pocket. The methyl group forces a specific dihedral angle on the adjacent carboxamide.Removing the group (-H) increases conformational flexibility. Larger groups (-Ethyl, -Isopropyl) can provide beneficial hydrophobic interactions or introduce steric clashes.
Position 2 (Carboxamide) Replace with bioisosteres: tetrazole, 1,2,4-oxadiazole; thioamide (-CSNH₂); reverse amide.To alter hydrogen bonding patterns, metabolic stability, and physicochemical properties while retaining key interactions.A tetrazole introduces an acidic proton and multiple H-bond acceptors. A thioamide alters H-bond geometry. These changes can dramatically affect target affinity and selectivity.
Amide Nitrogen N-methylation (-CONHCH₃) or N,N-dimethylation (-CON(CH₃)₂)To systematically remove hydrogen bond donor capability and increase lipophilicity.Crucial for determining if an N-H hydrogen bond donor is required for biological activity. N-methylation can also block metabolic N-dealkylation pathways.
Pyridine Ring Formation of the N-oxide.To drastically alter the electronic character of the ring, increase polarity/solubility, and change the hydrogen bond accepting properties of the nitrogen.May improve aqueous solubility for in vitro assays and can completely change the binding mode or target profile of the compound.

By pursuing these interdisciplinary and forward-thinking research avenues, the scientific community can leverage the this compound scaffold to develop novel chemical probes, functional materials, and potential starting points for drug discovery programs, thereby expanding its utility far beyond its current role as a synthetic intermediate.

Q & A

Q. What are the critical parameters for optimizing the laboratory-scale synthesis of 5-Chloro-3-methylpicolinamide?

Answer: Key variables include reaction temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products. For example, halogenation at the 5-position requires controlled stoichiometry to avoid over-substitution .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions on the pyridine ring and methyl/amide group integration .
  • HPLC-MS ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ peak at m/z 185.6) .
  • X-ray crystallography (if crystalline) resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Q. What stability protocols are recommended for storing this compound in research settings?

Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly at the amide bond .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and compound purity (>98% vs. <95%) .
  • Dose-response validation : Replicate experiments using standardized positive/negative controls (e.g., kinase inhibitors for enzyme studies) .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase targets). Validate with free-energy perturbation (FEP) calculations .
  • MD simulations : Run 100-ns trajectories to assess ligand-protein stability and solvation effects .
  • QSAR models : Incorporate Hammett constants (σ) for the chloro and methyl groups to predict electronic effects on activity .

Q. How should a structure-activity relationship (SAR) study be designed for this compound derivatives?

Answer:

  • Core modifications : Synthesize analogs with substituents at positions 3 (methyl→ethyl/CF₃) and 5 (Cl→Br/F) .
  • Bioassay panels : Test against diverse targets (e.g., kinases, GPCRs) using fluorescence polarization or β-lactamase reporter assays .
  • Data normalization : Express activity as % inhibition (mean ± SEM, n ≥ 3) relative to vehicle controls .

Data Contradiction and Experimental Design

Q. What statistical approaches address variability in enzymatic inhibition assays involving this compound?

Answer:

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across replicates .
  • Grubbs’ test to identify outliers in dose-response curves .
  • Power analysis to determine sample size (α=0.05, β=0.2) for detecting ≥20% inhibition .

Tables for Key Parameters

Parameter Typical Range Reference
Reaction Temperature80–120°C
HPLC Purity Threshold>95%
Storage Stability (Long-term)–20°C under N₂
IC₅₀ Variability Threshold≤15% CV (Coefficient of Variation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.